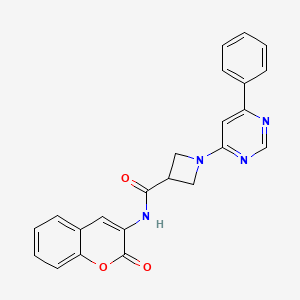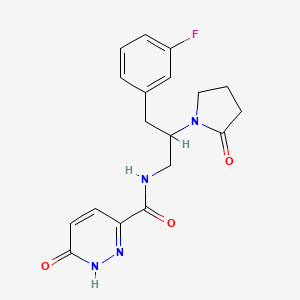![molecular formula C12H7ClN2O2S2 B2963034 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476208-89-6](/img/structure/B2963034.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Overview
Description
“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is part of a class of compounds that have been synthesized for the treatment of analgesia and inflammation . The compound is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .
Synthesis Analysis
The synthesis of this compound involves a multi-step synthetic approach . The process involves the use of COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds are subjected to in vivo analgesic and anti-inflammatory studies .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The resulting compounds are then evaluated for their in vitro anti-inflammatory potentials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been confirmed by spectroanalytical data, including NMR and IR . The compound is a yellow solid with a melting point of 260-262°C .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
This compound has been studied for its potential use in the treatment of inflammation and pain . In a multi-step synthetic approach, seven new thiazole derivatives were synthesized and examined for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds were subjected to in vivo analgesic and anti-inflammatory studies .
COX-2 Inhibition
The compounds proved to be potent inhibitors of COX-2 compared to celecoxib (IC 50 0.05 μM), exhibiting IC 50 values in the range of 0.76–9.01 μM . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC 50 values and selectivity index (SI) values of 42, 112, and 124, respectively .
COX-1 Inhibition
In the COX-1 assay, the compounds were relatively less potent but still encouraging . Standard aspirin exhibited an IC 50 value of 15.32 μM .
5-LOX Inhibition
In the 5-LOX results, compounds 5d and 5e were dominant with IC 50 values of 23.08 and 38.46 μM, respectively . Standard zileuton exhibited an IC 50 value of 11.00 μM .
Antimicrobial Applications
Similar compounds have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity .
Antiproliferative Applications
The synthesized compounds were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar thiazole scaffold have been found to exhibit significant anti-inflammatory and analgesic properties . This suggests that the compound may interact with enzymes like COX-1, COX-2, and 5-LOX, which play crucial roles in inflammation and pain signaling .
Mode of Action
Based on the anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may inhibit the activity of cox-1, cox-2, and 5-lox enzymes . These enzymes are involved in the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
Biochemical Pathways
Given the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes by the enzymes COX-1, COX-2, and 5-LOX, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and are often used in medicinal chemistry . This suggests that they may have favorable pharmacokinetic properties, but specific details would require further investigation.
Result of Action
Based on the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins and leukotrienes .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S2/c13-10-4-3-9(19-10)7-6-18-12(14-7)15-11(16)8-2-1-5-17-8/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZSUHKKVFCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330267 | |
| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
476208-89-6 | |
| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)


![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)
![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)


![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)